molecular formula C10H6N2O2 B3254306 2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one CAS No. 23589-34-6

2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one

Cat. No.: B3254306
CAS No.: 23589-34-6
M. Wt: 186.17 g/mol
InChI Key: PCXYBJMMQCXEOT-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems and Their Research Significance

Fused heterocyclic systems, which are organic compounds containing two or more fused rings with at least one being heterocyclic, are cornerstones of medicinal chemistry. airo.co.inijpsr.com Their rigid structures provide a unique three-dimensional arrangement that can lead to high-affinity interactions with biological targets. fiveable.memdpi.com The fusion of different heterocyclic rings can modulate the electronic properties and reactivity of the resulting molecule, offering a powerful strategy for designing compounds with specific biological activities. fiveable.me These systems are integral to the development of new pharmaceuticals, as they form the core structure of many bioactive natural products and synthetic drugs. airo.co.infiveable.me

Importance of the Oxadiazole and Isoquinoline (B145761) Moieties in Contemporary Chemical and Biological Research

The 2H- nih.govmdpi.comresearchgate.netOxadiazolo[3,2-a]isoquinolin-2-one molecule incorporates two key heterocyclic moieties: oxadiazole and isoquinoline.

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its various isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, are found in a wide array of pharmacologically active compounds. nih.govmdpi.comijpca.org Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govnih.govresearchgate.net The oxadiazole moiety is also recognized for its role as a bioisostere for ester and amide groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov In materials science, oxadiazoles are valued for their thermal and chemical stability, as well as their high photoluminescence quantum yield. nih.gov

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is another critical component in drug discovery. nih.govwisdomlib.org Isoquinoline alkaloids, naturally occurring compounds, exhibit a wide range of pharmacological effects, including analgesic, sedative, antispasmodic, and antimicrobial activities. amerigoscientific.comwikipedia.org The isoquinoline core is present in numerous marketed drugs and clinical candidates for treating various diseases, such as cancer, infections, and neurological disorders. nih.govnih.gov Its structural versatility allows for the design of compounds that can interact with diverse biological targets. amerigoscientific.com

The fusion of these two important pharmacophores in 2H- nih.govmdpi.comresearchgate.netOxadiazolo[3,2-a]isoquinolin-2-one creates a novel chemical entity with the potential for unique biological activities, stemming from the combined properties of its constituent rings.

Overview of Current Research Trajectories for the Compound

Current research on 2H- nih.govmdpi.comresearchgate.netOxadiazolo[3,2-a]isoquinolin-2-one and its derivatives is primarily focused on synthetic methodology and the exploration of its biological potential. Key research directions include:

Synthesis: Developing efficient and versatile synthetic routes to access the tricyclic 1,2,4-oxadiazoline-fused tetrahydro-isoquinoline core is a significant area of investigation. nih.gov Researchers are exploring methods like [3+2] cycloaddition reactions to construct this complex scaffold in high yields. nih.gov

Medicinal Chemistry: A major thrust of the research is the evaluation of the pharmacological properties of these compounds. Given the broad biological activities associated with both oxadiazole and isoquinoline moieties, derivatives of 2H- nih.govmdpi.comresearchgate.netOxadiazolo[3,2-a]isoquinolin-2-one are being screened for various therapeutic applications, particularly as anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of the parent compound to understand how different substituents influence its biological activity. This involves introducing various functional groups to probe interactions with biological targets and optimize potency and selectivity.

Scope and Objectives of the Comprehensive Research Compendium

This compendium aims to provide a thorough and focused overview of the current state of knowledge regarding 2H- nih.govmdpi.comresearchgate.netOxadiazolo[3,2-a]isoquinolin-2-one. The primary objectives are:

To detail the established synthetic methodologies for preparing this fused heterocyclic system.

To present a comprehensive analysis of its known chemical properties and reactivity.

To summarize the findings from biological evaluations and discuss its potential applications in medicinal chemistry.

To provide a clear and organized presentation of key data through interactive tables.

By adhering strictly to this outline, this article will serve as a valuable resource for chemists and pharmacologists interested in the design, synthesis, and application of novel heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]oxadiazolo[3,2-a]isoquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-11-9-8-4-2-1-3-7(8)5-6-12(9)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXYBJMMQCXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2h 1 2 3 Oxadiazolo 3,2 a Isoquinolin 2 One

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one scaffold towards substitution reactions is dictated by the electronic characteristics of its constituent rings. The 1,2,4-oxadiazole (B8745197) ring itself possesses a low level of aromaticity, with the N(3) atom exhibiting nucleophilic character and the carbon atoms demonstrating electrophilic properties. chim.it However, the most significant feature influencing its reactivity is the labile O-N bond, which predisposes the ring to cleavage rather than classical aromatic substitution. chim.it

While direct substitution on the oxadiazole portion is uncommon, the isoquinoline (B145761) moiety offers potential sites for such reactions. Studies on analogous fused heterocyclic systems, such as nih.govnih.govnih.govtriazolo[1,5-a]quinazolines, have demonstrated that the six-membered ring can undergo reactions like chlorination. nih.gov This suggests that the benzene (B151609) ring of the isoquinoline core in 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one could be susceptible to electrophilic aromatic substitution, with the position of attack influenced by the directing effects of the fused heterocyclic system and the carbonyl group.

Conversely, nucleophilic attack is more likely to occur at the electrophilic carbon atoms of the oxadiazole ring or the carbonyl carbon. chim.it In related oxazolo[3,2-a]pyridinium salts, reactions with nucleophiles like ammonia (B1221849) and aliphatic amines lead to the opening of the six-membered pyridine (B92270) ring, not substitution. mdpi.com Similarly, reactions with hydroxide (B78521) or hydrosulfide (B80085) can induce cleavage of the five-membered oxazole (B20620) ring. mdpi.com These findings suggest that harsh nucleophilic conditions applied to 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one would likely result in ring-opening reactions rather than simple substitution.

Cycloaddition and Cyclization Pathways

The formation of the 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one ring system and its derivatives is prominently achieved through cycloaddition and cyclization reactions. The [3+2] cycloaddition, specifically 1,3-dipolar cycloaddition, represents one of the most effective methods for constructing five-membered heterocycles. nih.gov

A key pathway involves the reaction of 3,4-dihydroisoquinoline (B110456) imines with nitrile oxides, which are generated in situ from oxime chlorides in the presence of a base. nih.gov This reaction proceeds smoothly to form tricyclic 1,2,4-oxadiazolines fused to a tetrahydro-isoquinoline core, which are direct precursors to the title compound's scaffold. nih.gov The reaction is tolerant of various substituents on the nitrile oxide precursor, accommodating both electron-donating and electron-withdrawing groups, and consistently produces high yields (90-96%). nih.gov

A proposed mechanism for this transformation begins with the base-induced dehydrochlorination of a phenylhydroximoyl chloride to generate a reactive nitrile oxide intermediate. This 1,3-dipole then undergoes a [3+2] cycloaddition with the C=N bond of the cyclic imine (3,4-dihydroisoquinoline) to yield the final tricyclic product. nih.gov This strategy is a cornerstone in the synthesis of this and related fused isoquinoline systems. sci-hub.se Similar copper-catalyzed [3+2] cycloaddition strategies, known as 'click' reactions, are employed to synthesize related 1,2,3-triazole derivatives attached to quinolone skeletons. researchgate.net

ReactantsReaction TypeProduct ScaffoldYield (%)Ref
3,4-Dihydroisoquinoline & Phenylhydroximoyl chloride[3+2] 1,3-Dipolar CycloadditionTricyclic 1,2,4-oxadiazoline-fused tetrahydro-isoquinoline72-96 nih.gov
4-Azidoquinolin-2(1H)-ones & Terminal AlkynesCu-catalyzed [3+2] Cycloaddition4-(1,2,3-Triazolyl)quinolin-2(1H)-onesN/A researchgate.net

Rearrangement Reactions and Tautomeric Considerations

The 1,2,4-oxadiazole core is known to undergo several types of rearrangement reactions, primarily driven by the inherent weakness of the N-O bond. chim.it

Thermal and Photochemical Rearrangements:

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement is a well-documented transformation for 1,2,4-oxadiazoles. It involves an internal nucleophilic substitution where a nucleophilic atom in a side chain attacks the electrophilic N(2) atom of the oxadiazole ring, using the oxygen as a leaving group. chim.it

Photochemical Rearrangements: Under UV irradiation, the labile O-N bond can break, generating a reactive open-chain intermediate. chim.it This intermediate, which can have zwitterionic, bi-radical, or nitrene characteristics, can then cyclize into different heterocyclic systems depending on the reaction conditions. For example, 3-amino-1,2,4-oxadiazoles have been observed to rearrange into 1,3,4-oxadiazoles under basic conditions via a ring contraction-ring expansion (RCE) pathway. chim.it

Tautomeric Considerations: Tautomerism is a crucial consideration for heterocyclic systems containing oxo functionalities. For 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one, the isoquinolin-2-one portion of the molecule introduces the possibility of keto-enol tautomerism. While the keto form (lactam) is generally predominant in six-membered rings, the enol form (lactim) could exist in equilibrium, potentially influencing the compound's reactivity and hydrogen bonding capabilities.

Furthermore, in analogous systems like 1,3,4-oxadiazole-2-thiones, a thione-thiol tautomerism ([–NH–C=S] ⇌ [–N=C–SH]) is well-established. researchgate.net This involves the migration of a proton between the nitrogen and sulfur atoms. By analogy, the oxygen atom in the carbonyl group of 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one could potentially participate in similar lactam-lactim tautomeric equilibria, although specific studies on this compound are not prevalent.

Reductive and Oxidative Transformations

The redox chemistry of 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one is primarily centered on the reactivity of the 1,2,4-oxadiazole ring.

Reductive Transformations: The O-N bond within the 1,2,4-oxadiazole nucleus is susceptible to reductive cleavage. chim.it This reaction typically leads to the opening of the heterocyclic ring, breaking apart the stable fused system. This reactivity pathway is a significant consideration in the chemical stability and metabolic fate of compounds containing this moiety. In related triazolo-annelated quinazolines, reduction of peripheral functional groups, such as nitro groups, has been achieved without disrupting the core, but strong reducing agents like lithium aluminum hydride have been used for other transformations. nih.govresearchgate.net

Oxidative Transformations: Specific studies on the oxidation of 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one are not widely reported. However, research on analogous 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has shown that the thione group can be oxidatively converted to a carbonyl group to form quinazoline-2,4(1H,3H)-diones. researchgate.net This suggests that while the core heterocyclic system is relatively stable to oxidation, functional groups attached to it could be susceptible to oxidative transformation.

Radical Chemistry of the Compound

Based on a review of the available scientific literature, the radical chemistry of 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one remains a largely unexplored area. There are no significant research findings detailing its reactions with radical initiators, its behavior as a radical scavenger, or its participation in radical-mediated transformations.

Mechanism-Based Molecular Interactions and Ligand Binding within Research Models

While direct ligand binding studies on 2H- nih.govnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one are limited, its structural framework is present in numerous biologically active molecules. The study of these analogous compounds provides valuable models for understanding its potential molecular interactions. The strategy of molecular hybridization, which combines two or more pharmacophoric fragments into a single molecule, is often used to design such compounds. zsmu.edu.ua

Anticancer Activity and Enzyme Inhibition: Many fused heterocyclic systems containing quinazoline (B50416) or isoquinoline cores exhibit significant anticancer properties. nih.govmdpi.comnih.gov Derivatives of the structurally similar 2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-2-one have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including leukemia, melanoma, colon, ovarian, and breast cancers. nih.govmdpi.com For instance, 2-[(3-methyl-2-oxo-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide was found to be a highly active agent, particularly against colon, melanoma, and ovarian cancer cell lines. mdpi.comnih.gov

The mechanism for such activity often involves the inhibition of key enzymes. Other related fused quinazolines, like 2H- nih.govnih.govoxazino[2,3-f]quinazoline derivatives, have been identified as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. nih.gov Molecular docking studies of these compounds revealed that they bind to the active pocket of the EGFR mutant, suppressing cell proliferation and inducing cell cycle arrest. nih.gov

Nuclear Receptor Modulation and Other Targets: The 1,2,4-oxadiazole moiety itself is recognized as a versatile scaffold in medicinal chemistry. nih.gov Derivatives containing this ring have been identified as nonsteroidal dual modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). nih.gov Molecular docking simulations showed that these ligands occupy the antagonist-bound inactive state of the FXR ligand-binding domain, stabilized by π-π stacking and hydrogen bond interactions. nih.gov Furthermore, related triazolo-annelated quinazolines have been investigated as adenosine (B11128) antagonists and benzodiazepine (B76468) receptor antagonists, highlighting the broad potential for these fused systems to interact with diverse biological targets. nih.gov

Compound Class (Research Model)Biological Target/ActivityKey FindingsRef
2H- nih.govnih.govnih.govTriazino[2,3-c]quinazolin-2-onesAnticancer (Cytotoxicity)High activity against colon, melanoma, and ovarian cancer cell lines (GI50 values as low as 0.25 µM). nih.govmdpi.comnih.gov
2H- nih.govnih.govOxazino[2,3-f]quinazolinesEGFR Tyrosine Kinase InhibitionPotent irreversible inhibitors of EGFRL858R/T790M mutant (IC50 = 0.63 µM for lead compound). nih.gov
3,5-Disubstituted-1,2,4-OxadiazolesFXR Antagonism / PXR AgonismIdentified as dual modulators; docking studies revealed binding mode in the inactive state of FXR. nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]quinazolinesAdenosine / Benzodiazepine ReceptorsFound to be effective antagonists for these CNS receptors. nih.gov
1,2,4-Triazolo[4,3-a]quinolinesAnticonvulsant ActivityShowed strong anticonvulsant effects in both anti-MES and anti-PTZ tests. researchgate.net

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles Applied to Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one and its derivatives, the protons on the isoquinoline (B145761) ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electronic effects of the fused oxadiazolone ring and any substituents. For instance, protons on the benzene (B151609) ring of the isoquinoline moiety will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their neighboring protons. Protons closer to the electron-withdrawing oxadiazolone ring are expected to be deshielded and resonate at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the oxadiazolone ring is expected to have a characteristic chemical shift in the range of δ 160-180 ppm due to its deshielded nature. The carbons of the isoquinoline and oxadiazole rings will appear at distinct chemical shifts, with quaternary carbons generally showing weaker signals. For example, in related 1,2,4-oxadiazole (B8745197) derivatives, the carbon atoms of the heterocyclic ring display specific chemical shifts that are sensitive to substituent effects. scispace.com

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the isoquinoline system. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations, which is vital for connecting the different fragments of the molecule and confirming the fusion of the heterocyclic rings.

A representative, though not identical, example from a related series of 1,2,4-oxadiazole functionalized quinoline (B57606) derivatives illustrates the type of data obtained. researchgate.net

ProtonChemical Shift (ppm)
Aromatic-H6.81–8.02 (m)
NH8.84 (s)
CarbonChemical Shift (ppm)
Aryl-C111.45-139.10
C=N152.52, 154.06
C=S179.66

Note: The data in the table is for a related e-journals.inscispace.comnih.govtriazole derivative and is provided for illustrative purposes of typical chemical shift ranges. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and the confirmation of the molecular formula of 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one. This is a critical step in the characterization of a new chemical entity.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For the 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one scaffold, characteristic fragmentation pathways would likely involve the cleavage of the oxadiazolone ring and fragmentation of the isoquinoline system. The study of fragmentation behaviors of isoquinoline alkaloids and oxadiazole derivatives provides insights into the expected fragmentation patterns. nih.govresearchgate.netscielo.br For instance, the loss of CO₂ or CO from the oxadiazolone ring is a plausible initial fragmentation step. Subsequent fragmentations of the isoquinoline core can also be anticipated. nih.govnih.gov

Ionm/zPossible Identity
[M]⁺Calculated ValueMolecular Ion
[M-CO₂]⁺Calculated ValueLoss of Carbon Dioxide
[M-CO]⁺Calculated ValueLoss of Carbon Monoxide
Isoquinoline fragmentCalculated ValueFragmentation of the heterocyclic system

Note: This table represents hypothetical fragmentation data based on the general fragmentation patterns of related heterocyclic systems. sapub.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the oxadiazolone ring, typically in the range of 1700-1800 cm⁻¹. Other characteristic bands would include C=N stretching vibrations from both the oxadiazole and isoquinoline rings (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring, and aromatic C-H and C=C stretching vibrations from the isoquinoline moiety. In related 1,3,4-oxadiazole (B1194373) derivatives, the C=N and C=C aromatic stretching vibrations are observed in the 1600-1650 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy can be particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The fusion of Raman and FTIR spectroscopy data can provide a more complete picture of the vibrational landscape of the molecule. nih.gov

Functional GroupExpected IR Absorption (cm⁻¹)
C=O (carbonyl)1700-1800
C=N (imine)1600-1650
C=C (aromatic)1450-1600
C-O-C (ether)1050-1250
Aromatic C-H3000-3100

Note: This table presents expected IR absorption ranges for the key functional groups in the target molecule.

UV-Vis Spectroscopy for Electronic Transition Studies and Photoluminescent Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides information about the conjugated π-electron system and can be used to study the photophysical properties of a compound.

The UV-Vis absorption spectrum of 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The extended conjugation of the fused ring system will influence the position and intensity of these absorption maxima. In similar fused heterocyclic systems, absorption bands are typically observed in the UV region, often extending into the visible range depending on the extent of conjugation and the presence of auxochromic groups. For instance, new fluorescent dyes containing an assembled 1,4-dihydroazolo[5,1-c] e-journals.inscispace.comnih.govtriazine core and an isoxazole ring exhibit absorption maxima in the 321–384 nm range. mdpi.com The photoluminescent properties, such as fluorescence, can also be investigated. The emission spectrum, quantum yield, and Stokes shift provide insights into the excited state dynamics of the molecule.

TransitionExpected Wavelength Range (nm)
π → π200-400
n → π>300

Note: This table indicates the general wavelength ranges for electronic transitions in conjugated heterocyclic systems.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

A successful single-crystal X-ray diffraction analysis of 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one would provide unambiguous confirmation of its connectivity and stereochemistry. It would also yield precise bond lengths, bond angles, and torsion angles, offering valuable insights into the planarity and conformation of the fused ring system. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, can be elucidated. Such structural information is crucial for understanding the solid-state properties of the material and for computational modeling studies. Crystal structures of related e-journals.inscispace.comnih.govtriazolo[3,4-a]isoquinoline derivatives have been reported, providing a reference for the expected structural features of this class of compounds. researchgate.net

Advanced Spectroscopic Methods (e.g., Circular Dichroism, EPR) for Specific Research Questions

While the core spectroscopic techniques described above are generally sufficient for routine structural elucidation, more specialized methods may be employed to address specific research questions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one were to be synthesized in an enantiomerically pure form or if it were to interact with a chiral environment, CD spectroscopy could be used to determine its absolute configuration and study its chiroptical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique used to study molecules with unpaired electrons (radicals or paramagnetic species). While 2H- e-journals.inscispace.comnih.govOxadiazolo[3,2-a]isoquinolin-2-one is a closed-shell molecule, EPR could be relevant if studying its radical ions (formed through oxidation or reduction) or its interactions with paramagnetic metal ions.

Computational and Theoretical Chemistry Studies on 2h 1 2 3 Oxadiazolo 3,2 a Isoquinolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecular orbitals and charge distribution, which are crucial for predicting chemical behavior.

DFT is a computational method used to investigate the electronic structure of many-body systems. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

No specific HOMO, LUMO, or energy gap values for 2H- researchgate.netresearchgate.netnih.govOxadiazolo[3,2-a]isoquinolin-2-one were found in the searched literature.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule. They map the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is vital for predicting how the molecule will interact with other molecules and biological targets.

Specific MEP maps or charge distribution analyses for 2H- researchgate.netresearchgate.netnih.govOxadiazolo[3,2-a]isoquinolin-2-one are not available in the reviewed sources.

Frontier Orbital Theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to predict the outcome of chemical reactions. By analyzing the energies and symmetries of these frontier orbitals, chemists can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions and electrophilic/nucleophilic attacks.

No studies applying Frontier Orbital Theory to predict the reactivity of 2H- researchgate.netresearchgate.netnih.govOxadiazolo[3,2-a]isoquinolin-2-one were identified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and how a molecule interacts with its environment, such as a solvent or a biological receptor.

In drug discovery, MD simulations are crucial for understanding how a potential drug molecule (ligand) binds to its biological target (e.g., a protein or enzyme). These simulations can reveal the stability of the ligand-target complex, identify key interacting amino acid residues, and calculate binding free energies, which helps in assessing the ligand's potential efficacy.

No published MD simulation studies detailing the interaction of 2H- researchgate.netresearchgate.netnih.govOxadiazolo[3,2-a]isoquinolin-2-one with any biological target were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Predictive Analytics

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

No QSAR models or studies involving 2H- researchgate.netresearchgate.netnih.govOxadiazolo[3,2-a]isoquinolin-2-one as part of a dataset for predictive analytics were discovered during the literature search.

Reaction Pathway Prediction and Transition State Analysis using Computational Methods

Detailed computational studies predicting the reaction pathways and analyzing the transition states specifically for the formation or reactions of 2H- nih.govpsu.edunih.govOxadiazolo[3,2-a]isoquinolin-2-one are not extensively available in the current body of scientific literature. However, the general principles of computational chemistry provide a framework for how such analyses would be conducted. These methods are crucial for understanding reaction mechanisms, predicting the feasibility of synthetic routes, and identifying key intermediates and energy barriers.

Theoretical investigations would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of the reactions involving the target molecule. For instance, in a hypothetical synthesis, computational chemists would map the energetic landscape from reactants to products. This process involves locating the geometry of all transition states—the highest energy points along the reaction coordinate—and the intermediates.

The energy of the transition state is of paramount importance as it determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating these parameters, researchers can compare different potential pathways and predict which is the most kinetically favorable.

Table 5.4.1: Hypothetical Parameters for a Predicted Reaction Pathway

ParameterDescriptionHypothetical Value (kcal/mol)
ΔE Overall reaction energy-25.0
Ea Activation energy+15.0
TS1 Geometry Key bond distances/angles in the primary transition stateC-O: 1.8 Å, N-C: 1.5 Å
Imaginary Frequency Vibrational mode of the transition state-250 cm⁻¹

This table represents a hypothetical computational analysis and is for illustrative purposes only, as specific experimental or calculated data for this compound is not publicly available.

Analysis of the transition state's vibrational frequencies is a critical step. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

In Silico Screening Methodologies for Ligand Discovery and Lead Optimization

While specific in silico screening campaigns targeting 2H- nih.govpsu.edunih.govOxadiazolo[3,2-a]isoquinolin-2-one as a ligand are not documented in public research databases, the methodologies for such a process are well-established in computational drug discovery. These techniques are instrumental in identifying potential protein targets and in optimizing the structure of a lead compound to enhance its binding affinity and selectivity.

In silico screening can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity towards a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target. The structure of 2H- nih.govpsu.edunih.govOxadiazolo[3,2-a]isoquinolin-2-one could then be screened against a library of pharmacophore models to identify potential biological targets.

Structure-Based Virtual Screening (SBVS): This approach, commonly known as molecular docking, requires the three-dimensional structure of a biological target (e.g., an enzyme or receptor). A library of small molecules, which could include 2H- nih.govpsu.edunih.govOxadiazolo[3,2-a]isoquinolin-2-one, is then computationally "docked" into the binding site of the protein. A scoring function is used to estimate the binding affinity of each molecule.

Table 5.5.1: Illustrative Data from a Hypothetical In Silico Screening

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
Protein Kinase A-8.5Lys72, Glu91, Leu173Hydrogen bond with backbone carbonyl
Cyclooxygenase-2-7.9Arg120, Tyr355Pi-stacking with aromatic side chain
Carbonic Anhydrase-7.2His94, Thr199Coordination with Zinc ion

This table is a hypothetical representation of results from a virtual screening study and does not reflect actual experimental data.

Following initial screening, promising "hits" would undergo further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the protein-ligand complex over time. Lead optimization would then involve designing derivatives of 2H- nih.govpsu.edunih.govOxadiazolo[3,2-a]isoquinolin-2-one with improved predicted binding affinities and pharmacokinetic properties. Computational tools are also employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to guide the design of molecules with better drug-like characteristics.

Derivatives and Analogues of 2h 1 2 3 Oxadiazolo 3,2 a Isoquinolin 2 One: Synthesis and Structure Activity Exploration

Strategies for Functionalization and Derivatization of the Core Scaffold

The functionalization and derivatization of the 2H- nih.govnih.govnih.govoxadiazolo[3,2-a]isoquinolin-2-one core are crucial for exploring its chemical space and optimizing its biological profile. Researchers employ a variety of synthetic strategies to introduce diverse substituents at different positions of the scaffold.

One common approach involves the modification of the isoquinoline (B145761) ring system. For instance, the synthesis of related quinazolinone derivatives often starts with anthranilamide, which is then reacted with various aldehydes to introduce substituents at the 2-position of the quinazolinone ring. mdpi.com This method allows for the incorporation of a wide range of functional groups, including those with varying electronic and steric properties.

Another key strategy focuses on the derivatization of the oxadiazole ring. The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with acylating agents. This allows for the introduction of different substituents at the 3- and 5-positions of the oxadiazole ring. For example, a library of 1,2,4-oxadiazole (B8745197) functionalized quinoline (B57606) derivatives has been synthesized and evaluated for their biological activities. researchgate.net

Furthermore, multi-step synthetic routes are often employed to build the core scaffold and introduce functional groups in a controlled manner. For example, the synthesis of triazolo[1,5-a]quinoxalin-4(5H)-one, a related heterocyclic system, involves the use of eco-compatible catalysts and reaction conditions to generate the core, which is then further derivatized. frontiersin.org

The following table summarizes some of the key synthetic strategies for the functionalization and derivatization of related heterocyclic scaffolds:

Scaffold Modifications and Bioisosteric Replacements in Research Design

Scaffold modification and bioisosteric replacement are powerful tools in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net In the context of 2H- nih.govnih.govnih.govoxadiazolo[3,2-a]isoquinolin-2-one, these strategies involve altering the core heterocyclic system or replacing specific functional groups with others that have similar physical or chemical properties.

One approach to scaffold modification is to replace the isoquinoline core with other heterocyclic systems. For example, researchers have synthesized and evaluated derivatives of 2H- nih.govnih.govoxazino[2,3-f]quinazoline and 2H- nih.govnih.govnih.govtriazino[2,3-c]quinazoline as potential therapeutic agents. nih.govnih.gov These modifications can lead to compounds with different biological activities and improved drug-like properties.

Bioisosteric replacement is another key strategy. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups, as it can improve metabolic stability. nih.gov Furthermore, researchers have explored the replacement of the 1,2,4-oxadiazole ring with other five-membered heterocycles, such as 1,3,4-oxadiazole (B1194373) or triazoles, to modulate the compound's properties. rsc.org For instance, the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been shown to lead to higher polarity and reduced metabolic degradation. rsc.org

The following table highlights some examples of scaffold modifications and bioisosteric replacements in related heterocyclic systems:

Combinatorial and Library Synthesis Approaches for Diverse Analogue Generation

Combinatorial chemistry and library synthesis are powerful techniques for generating a large number of diverse analogues of a lead compound in a short period. These approaches are widely used in drug discovery to accelerate the identification of compounds with improved biological activity.

In the context of 2H- nih.govnih.govnih.govoxadiazolo[3,2-a]isoquinolin-2-one and related heterocyclic systems, combinatorial synthesis can be used to systematically vary the substituents at different positions of the scaffold. For example, a library of 1,2,4-oxadiazole functionalized quinoline derivatives was synthesized to explore their anticancer activity. researchgate.net This approach allows for the rapid exploration of structure-activity relationships.

The synthesis of these libraries often involves solid-phase or solution-phase parallel synthesis techniques. For instance, the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones has been achieved in high yields using a condensation reaction in an ionic liquid, which is amenable to combinatorial synthesis. ijcce.ac.ir

The following table provides an overview of combinatorial and library synthesis approaches for generating diverse analogues:

Structure-Activity Relationship (SAR) Studies in Ligand Design and Optimization

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify the key structural features required for optimal activity.

In the case of 2H- nih.govnih.govnih.govoxadiazolo[3,2-a]isoquinolin-2-one and its analogues, SAR studies have been instrumental in optimizing their biological profiles. For example, SAR studies on a series of 1,2,4-oxadiazole derivatives as antibiotics revealed that modifications at the 5-position of the oxadiazole ring significantly influenced their activity against Gram-positive bacteria. nih.gov Similarly, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of a potent neuropeptide S receptor antagonist. unipd.it

These studies often involve the synthesis of a series of analogues with systematic variations in their substituents, followed by in vitro and/or in vivo biological evaluation. The data obtained from these studies are then used to build SAR models that can guide the design of more potent and selective compounds.

The following table summarizes key findings from SAR studies on related heterocyclic compounds:

Design Principles for Modulating Molecular Recognition and Interaction Profiles

The design of molecules that can selectively interact with a specific biological target is a central goal of medicinal chemistry. This requires a deep understanding of the principles of molecular recognition, which govern the interactions between a ligand and its target protein.

In the context of 2H- nih.govnih.govnih.govoxadiazolo[3,2-a]isoquinolin-2-one and its analogues, researchers use a variety of design principles to modulate their molecular recognition and interaction profiles. These include:

Shape complementarity: Designing molecules that have a shape that is complementary to the binding site of the target protein.

Electrostatic interactions: Incorporating functional groups that can form favorable electrostatic interactions, such as hydrogen bonds and salt bridges, with the target.

Hydrophobic interactions: Introducing hydrophobic groups that can interact with hydrophobic pockets in the binding site.

Bioisosteric replacement: Replacing functional groups with bioisosteres to fine-tune the binding interactions and improve pharmacokinetic properties. nih.gov

Molecular modeling and computational chemistry play a crucial role in applying these design principles. By using techniques such as molecular docking and molecular dynamics simulations, researchers can predict how a molecule will bind to its target and use this information to guide the design of new analogues with improved binding affinity and selectivity.

Investigative Research Applications and Molecular Interaction Studies of 2h 1 2 3 Oxadiazolo 3,2 a Isoquinolin 2 One

Utilization as a Building Block in Complex Chemical Architectures

The fused ring system of 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one makes it a valuable scaffold or building block for the synthesis of more complex chemical structures. The synthesis of related oxadiazolo[3,2-a]pyrimidine derivatives has been demonstrated through the reaction of 2-amino-1,3,4-oxadiazoles with chalcones. chemrevlett.com This process involves a Michael addition followed by an intramolecular nucleophilic attack, resulting in the formation of the fused heterocyclic system. chemrevlett.com Such synthetic strategies highlight the potential of using the oxadiazolo-isoquinoline core to construct diverse molecular libraries for further investigation. The reactivity of the isoquinoline (B145761) and oxadiazole components allows for various chemical modifications, enabling the creation of novel compounds with tailored properties.

Role in Chemical Probe Development for Biological Systems

The development of chemical probes for studying biological systems often relies on molecules with specific properties, such as fluorescence and the ability to bind selectively to biological targets. While the application of 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one as a chemical probe has not been explicitly documented, derivatives containing the isoquinoline scaffold have been noted for their fluorescent properties. This intrinsic fluorescence is a key characteristic for the design of probes used in cellular imaging and other biological assays. The investigation into the photophysical properties of the broader class of isoquinoline-fused heterocycles could pave the way for the development of novel chemical probes based on this particular oxadiazolo-isoquinoline framework.

Exploration in Chemo-Sensors and Molecular Switches Research

The structural characteristics of aromatic heterocycles like isoquinoline and oxadiazole are often exploited in the design of chemo-sensors and molecular switches. These applications depend on changes in the molecule's photophysical properties (e.g., fluorescence) upon interaction with specific analytes or external stimuli. The potential for the 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one scaffold in this area remains largely unexplored. However, the known fluorescence of related isoquinoline derivatives suggests that this class of compounds could be functionalized to create sensors that signal the presence of ions or small molecules through changes in their emission spectra.

Potential Applications in Materials Science Research (e.g., Organic Electronics, Luminescent Materials)

In the field of materials science, heterocyclic compounds are of great interest for their potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs). Derivatives of 1,3,4-oxadiazole (B1194373) are well-documented as effective electron-transporting and luminescent materials due to their electronic properties and thermal stability. rsc.org The characterization of their optical and electronic features has established them as strong candidates for the fabrication of electroluminescent devices. rsc.org Similarly, various isoquinoline derivatives have been synthesized and investigated for their fluorescent properties. researchgate.net The combination of these two moieties in the 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one structure suggests its potential as a novel luminescent material, although specific studies on its photophysical and electroluminescent properties are needed to confirm this.

Enzyme Inhibition Mechanism Research (Focus on molecular mechanism, not therapeutic outcome)

The inhibition of enzymes is a critical area of drug discovery and biochemical research. Studies on related compounds have demonstrated that the isoquinoline-oxadiazole scaffold is a promising pharmacophore for enzyme inhibition.

A series of twenty derivatives of isoquinoline bearing a 1,3,4-oxadiazole ring were synthesized and evaluated as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer and inflammatory diseases. nih.govnih.gov All tested analogues displayed significant inhibitory potential, with many showing greater potency than the standard reference, 7-Deazaxanthine. nih.gov The inhibitory activities were found to be influenced by the different substitutions on the phenyl ring attached to the core structure. nih.govnih.gov

Molecular docking studies were employed to elucidate the binding interactions of the most active compounds within the enzyme's active site, confirming the key structural elements responsible for inhibition. nih.govnih.gov In a related study on oxadiazolo[3,2-a]pyrimidine derivatives, molecular docking simulations were used to analyze the binding of these compounds to the Gyrase protein. chemrevlett.com The results indicated that the compounds bind to the same site as the co-crystallized ligand, with docking scores suggesting strong affinity. chemrevlett.com These studies underscore the utility of computational methods in understanding the molecular mechanisms of enzyme inhibition by this class of heterocyclic compounds.

Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline-Oxadiazole Derivatives

Compound Substituent IC₅₀ (µM)
1 2,4-dichlorophenyl 1.10 ± 0.05
3 4-nitrophenyl 4.20 ± 0.10
4 2-nitrophenyl 5.10 ± 0.15
5 3-bromophenyl 7.90 ± 0.20
12 3-hydroxy-4-methoxyphenyl 18.60 ± 0.50
Reference 7-Deazaxanthine 38.68 ± 1.12

Data sourced from a study on isoquinoline-bearing oxadiazole derivatives. nih.gov

Receptor Binding Studies and Ligand-Target Interaction Analysis in Pre-clinical Models

The ability of a molecule to bind with high affinity and selectivity to a biological receptor is fundamental to its potential as a therapeutic agent or a research tool. While direct receptor binding studies for 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one are not available, research on analogous structures provides valuable insights.

A study on isoquinoline and quinazoline (B50416) urea (B33335) analogues identified these scaffolds as ligands for the human adenosine (B11128) A₃ receptor. nih.govvu.nl A series of N-phenyl-N'-isoquinolin-1-ylurea derivatives were synthesized and evaluated in radioligand binding assays. nih.gov The structure-affinity relationship analysis revealed that substituents on the isoquinoline and phenyl rings significantly influenced the binding affinity for the A₃ receptor. nih.govvu.nl For instance, introducing a phenyl or heteroaryl substituent at the 3-position of the isoquinoline ring enhanced the affinity. nih.gov The combination of optimal substituents led to the development of a potent and selective human adenosine A₃ receptor antagonist, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea, with a Kᵢ value of 4 nM. nih.gov This compound was shown to competitively antagonize the receptor in functional assays. nih.gov These findings suggest that the isoquinoline core, as present in 2H- chemrevlett.comnih.govnih.govOxadiazolo[3,2-a]isoquinolin-2-one, can serve as a crucial element for specific ligand-receptor interactions, warranting further investigation of its derivatives in preclinical models.

Table 2: Binding Affinity of an Analogous Quinazoline Derivative for the Human Adenosine A₃ Receptor

Compound Structure Receptor Kᵢ (nM) Selectivity (vs A₁ and A₂ₐ)
VUF5574 N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea Human Adenosine A₃ 4 >2500-fold

Data sourced from a study on isoquinoline and quinazoline urea analogues. nih.gov

Future Research Directions and Unexplored Avenues for 2h 1 2 3 Oxadiazolo 3,2 a Isoquinolin 2 One

Emerging Synthetic Methodologies and Catalytic Systems

The development of efficient, scalable, and versatile synthetic routes is the gateway to exploring the properties and applications of 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one. Future research should pivot from classical multi-step procedures towards more sophisticated and atom-economical strategies.

Domino and Multicomponent Reactions: Domino reactions, where a series of transformations occur in a single pot without isolating intermediates, offer a powerful approach. scispace.comnih.gov A potential avenue involves designing a domino sequence that starts from simple, readily available precursors to construct the fused system in one operation. scispace.comnih.gov For instance, a reaction could be envisioned between a substituted 2-azidothiophene-3-carboxylate and a molecule containing an oxadiazole motif to build a complex fused system, highlighting the efficiency of such methods. scispace.com

Transition-Metal Catalysis: Modern synthetic chemistry heavily relies on transition-metal catalysis for C-H bond activation and functionalization. nih.govacs.org Rhodium(III)-catalyzed C-H activation and annulation, for example, has proven effective for creating highly substituted isoquinolines from simple precursors without the need for an external oxidant. acs.org Future work could adapt these catalytic systems to use a functionalized isoquinoline (B145761) precursor that undergoes annulation with a suitable partner to form the oxadiazole ring. Palladium- and copper-catalyzed cross-coupling reactions, already used to create complex oxadiazole-containing materials, could be another fruitful area of investigation for building the target scaffold. rsc.org

Photoredox and Electrochemical Catalysis: These emerging fields offer green and efficient alternatives to traditional methods. Visible-light-mediated catalysis, often using inexpensive organic dyes, could enable novel bond formations under mild conditions, which is particularly advantageous for complex heterocyclic syntheses. nih.gov Exploring photoredox-catalyzed cycloadditions or cyclizations to forge the oxadiazolo-isoquinoline core could lead to novel and previously inaccessible derivatives.

A summary of potential modern synthetic strategies is presented in the table below.

Synthetic Strategy Key Features Potential Catalysts/Reagents Reference
Domino Reactions High atom economy, reduced waste, single-pot synthesis. Base catalysis, organocatalysts. scispace.comnih.gov
C-H Activation/Annulation Direct functionalization of C-H bonds, high regioselectivity. Rhodium(III), Ruthenium(II), Palladium(II). nih.govacs.org
[3+2] Cycloaddition Efficient formation of five-membered rings. Nitrile oxides with cyclic imines. nih.govmdpi.com

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry provides a powerful lens to predict the properties, behavior, and potential applications of novel compounds before their synthesis, saving significant time and resources. For 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one, a multi-faceted computational approach is essential.

Density Functional Theory (DFT): DFT calculations are fundamental for understanding the electronic structure of the molecule. mdpi.comnih.gov These studies can predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing the compound's potential in electronic applications like Organic Light-Emitting Diodes (OLEDs). mdpi.comtandfonline.com Furthermore, DFT can be used to calculate molecular electrostatic potential maps, providing insights into the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, which is particularly relevant for predicting its interactions within a biological system or a material matrix. mdpi.comresearchgate.net By simulating the compound in different environments (e.g., in water or complexed with a protein), researchers can assess its stability, conformational preferences, and potential binding modes. mdpi.comresearchgate.net This is a critical step in guiding the design of derivatives for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR modeling can be employed to build a statistical model correlating chemical structure with biological activity or physical properties. nih.gov This predictive tool can then guide the design of new, more potent, or more suitable molecules, accelerating the optimization process. Computational screening has become an indispensable partner in guiding difficult synthetic pathways and predicting which substrates are likely to succeed in a given reaction. mit.edu

Key computational methods and their applications are outlined below.

Computational Method Predicted Properties Potential Applications Reference
Density Functional Theory (DFT) HOMO/LUMO energies, electronic transitions, reactivity, stability. Material science (OLEDs), reaction mechanism studies. mdpi.comnih.govtandfonline.com
Molecular Dynamics (MD) Conformational stability, binding affinity, protein-ligand interactions. Drug design, understanding biological interactions. mdpi.comresearchgate.net
Molecular Docking Binding modes and affinity to biological targets. Virtual screening, lead optimization in drug discovery. nih.gov

Novel Applications in Interdisciplinary Research Fields Beyond Traditional Medicinal Chemistry

While the constituent scaffolds of 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one are staples of medicinal chemistry, their unique combination opens doors to applications in materials science and other interdisciplinary fields. nih.govresearchgate.net

Organic Electronics: The 1,3,4-oxadiazole (B1194373) ring is well-known for its electron-deficient nature, making its derivatives excellent electron-transporting materials for use in OLEDs. rsc.orgnih.gov The fusion with the isoquinoline moiety, which can also contribute to luminescence, could result in a novel material with tailored optoelectronic properties. rsc.orgnih.gov Future research should focus on synthesizing derivatives and characterizing their photophysical properties, including absorption, fluorescence, and charge mobility, to evaluate their suitability for electronic devices. tandfonline.com

Fluorescent Probes and Sensors: Isoquinoline structures have been investigated as fluorosensors, and oxadiazole derivatives have been used as fluorescent probes for detecting various metal ions and other substances. nih.govresearchgate.net The rigid, fused structure of 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one could serve as a core for developing novel fluorescent sensors. By introducing specific functional groups onto the scaffold, it may be possible to design probes that exhibit a selective fluorescent response (e.g., "turn-on" or "turn-off") in the presence of specific analytes.

Agrochemicals and Dyes: Isoquinoline derivatives have found use as insecticides, fungicides, and dyes. wikipedia.org The unexplored nature of the target compound means its potential in agrochemistry is completely unknown. Screening for herbicidal, insecticidal, or fungicidal activity could reveal unexpected applications. Similarly, the conjugated π-system of the molecule suggests it could function as a chromophore, making it a candidate for the development of new types of dyes or pigments with unique color and stability properties. nih.gov

Addressing Fundamental Research Gaps and Challenges in the Compound's Study

The primary obstacle to unlocking the potential of 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one is the lack of fundamental knowledge about the compound itself. The current body of scientific literature has yet to specifically address this unique fused system in detail.

Key Research Gaps:

Dedicated Synthesis: There is no established, high-yielding synthetic route specifically for the 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one core. The development of such a method is the most critical first step.

Physicochemical Characterization: Basic properties such as solubility, stability, and detailed spectroscopic data are uncharacterized.

Electronic and Photophysical Properties: The compound's potential in materials science is purely theoretical until its absorption, emission, and charge transport characteristics are experimentally measured.

Biological Activity Profile: A broad screening against various biological targets (e.g., enzymes, receptors, cancer cell lines) is needed to identify any potential therapeutic applications.

Foreseeable Challenges:

Synthetic Complexity: Creating fused heterocyclic systems can be challenging, often involving issues with regioselectivity, low yields, and harsh reaction conditions that may not be compatible with sensitive functional groups. rsc.orgnih.gov

Solubility: Many planar, aromatic heterocyclic compounds suffer from poor solubility, which can hamper both their synthesis and their application, particularly in biological contexts.

Scalability: Initial synthetic routes may not be easily scalable for producing the quantities of material needed for in-depth testing and application development. Overcoming this will require robust and efficient catalytic methods. nih.gov

Addressing these gaps and overcoming these challenges through focused, systematic research will be paramount to transforming 2H- nih.govsemanticscholar.orgmdpi.comOxadiazolo[3,2-a]isoquinolin-2-one from a molecular curiosity into a valuable scaffold for science and technology.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one?

The synthesis typically involves multi-step reactions, including the condensation of hydrazides with carboxylic acid derivatives. For example, phosphorus oxychloride (POCl₃) is used as a cyclization catalyst under reflux conditions (60–80°C). Solvent selection (e.g., dichloromethane or ethanol) and pH control are critical to minimize side reactions and improve yields. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural integrity of this compound validated in synthetic studies?

Modern spectroscopic techniques, including ¹H/¹³C NMR and LC-MS, are employed to confirm molecular structure. For instance, ¹H NMR can verify the presence of aromatic protons in the isoquinolinone core, while LC-MS provides molecular weight confirmation. X-ray crystallography may also be used for unambiguous structural determination .

Q. What solvents and catalysts are commonly used in its chemical transformations?

Dichloromethane and ethanol are preferred solvents due to their compatibility with oxadiazole ring stability. Catalysts like POCl₃ facilitate cyclization, while palladium-based catalysts enable cross-coupling reactions for functional group modifications. Reaction temperatures are maintained between 60–80°C to balance reactivity and stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence its biological activity (e.g., cyclooxygenase inhibition vs. antioxidant activity)?

Substituents on the oxadiazole and isoquinolinone rings significantly modulate activity. Electron-withdrawing groups (e.g., halogens) enhance cyclooxygenase (COX) inhibition by increasing electrophilicity at the active site. Conversely, electron-donating groups (e.g., methoxy) improve antioxidant activity via radical stabilization. Comparative assays under standardized conditions (e.g., DPPH scavenging for antioxidants, COX-2 enzyme inhibition assays) are critical to resolve contradictory data .

Q. What computational strategies are effective in predicting its protein kinase inhibition potential?

Receptor-oriented virtual screening (docking) and QSAR modeling identify key interactions with kinase active sites. For example, molecular docking studies using Schrödinger Maestro can predict binding affinities to targets like protein kinase CK2. Biochemical validation via enzyme inhibition assays (e.g., ATP-competitive inhibition) is then used to confirm computational predictions .

Q. How can researchers reconcile discrepancies in nitric oxide (NO) pathway modulation observed in different studies?

Contradictions may arise from tissue-specific NO synthase (NOS) isoform expression or experimental models. For example, in cardiovascular studies, ODQ (a soluble guanylyl cyclase inhibitor) blocks NO-mediated vasodilation, confirming the compound’s role in the NO-cGMP pathway. Standardizing model systems (e.g., Langendorff heart vs. cell culture) and using isoform-specific NOS inhibitors (e.g., L-NAME for eNOS) clarify mechanistic contributions .

Q. What strategies mitigate toxicity risks associated with structural analogs of this compound?

Toxicity often stems from reactive functional groups (e.g., free carboxylic acids). Structural modifications, such as esterification or bioisosteric replacement of carboxyl groups, reduce toxicity while retaining activity. For example, replacing carboxyl with tetrazole rings improves pharmacokinetics without compromising COX inhibition .

Methodological Considerations

Q. How should researchers design assays to evaluate dual COX/antioxidant activity?

Use parallel assays:

  • COX inhibition : Measure prostaglandin E₂ (PGE₂) production in lipopolysaccharide-stimulated macrophages.
  • Antioxidant activity : Quantify DPPH radical scavenging or lipid peroxidation inhibition. Normalize results to reference compounds (e.g., indomethacin for COX, ascorbic acid for antioxidants) and control for solvent interference .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

High-resolution LC-MS identifies low-abundance impurities, while preparative HPLC isolates byproducts for structural analysis. Stability studies under varied pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) predict degradation pathways .

Data Interpretation and Optimization

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl) to improve solubility.
  • Metabolic stability : Replace labile esters with amides to reduce hepatic clearance.
  • Bioavailability : Use prodrug strategies (e.g., acetylated precursors) for enhanced absorption.
    In vivo pharmacokinetic profiling (e.g., half-life, Cmax) validates these modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one
Reactant of Route 2
2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.